molecular formula C17H14N2O3 B2585284 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956625-04-0

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2585284
CAS No.: 956625-04-0
M. Wt: 294.31
InChI Key: RTEVZNAZCXZANB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Number 956625-04-0 ) is a high-purity pyrazole derivative with the molecular formula C 17 H 14 N 2 O 3 and a molecular weight of 294.30 g/mol . This compound is a key structural motif in medicinal chemistry, as pyrazole-based scaffolds are extensively investigated for their diverse biological activities. Research into analogous pyrazole compounds has demonstrated significant antioxidant and antimicrobial properties . These analogues have shown efficacy in DPPH radical scavenging assays and exhibit a protective effect on erythrocytes and DNA against oxidative damage, highlighting the potential of this chemical class in developing novel therapeutic agents . The structure features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification, enabling researchers to develop more complex molecules for structure-activity relationship (SAR) studies or as biochemical probes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that their work complies with all applicable local and federal regulations.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-15-10-6-5-9-13(15)16-14(17(20)21)11-19(18-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVZNAZCXZANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can yield 1-phenyl-3-methyl-1H-pyrazole.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with the pyrazole intermediate in the presence of a palladium catalyst.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient carboxylation methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multicomponent reactions (MCRs) which are efficient in producing pyrazole derivatives. Recent studies have highlighted the use of various catalysts and reaction conditions to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacterial strains. The compound was evaluated using the agar well diffusion method, revealing effective inhibition zones comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways. A study focusing on the anticancer activity of similar compounds reported IC50 values indicating potent activity against several cancer cell lines .

Antimalarial Activity

In addition to its antimicrobial and anticancer applications, this compound has shown potential as an antimalarial agent. In vivo studies utilizing Peter’s method demonstrated its efficacy in reducing parasitemia in infected models, suggesting a mechanism that warrants further exploration for therapeutic use against malaria .

Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntimicrobialAgar well diffusion methodEffective against Gram-positive/negative bacteria
AnticancerCell viability assaysInduced apoptosis in cancer cell lines
AntimalarialIn vivo studiesReduced parasitemia in infected models

Case Studies

  • Antimicrobial Study : A recent publication detailed the synthesis of a series of pyrazole derivatives, including this compound, which were screened against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimal inhibitory concentrations comparable to standard treatments .
  • Anticancer Research : Another study focused on evaluating the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth through targeted mechanisms, highlighting their potential as novel anticancer agents .
  • Antimalarial Efficacy : In vivo testing of the compound revealed its ability to significantly lower parasite levels in malaria-infected mice, suggesting its potential role in developing new antimalarial therapies .

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazole-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (Da) CAS Number Key References
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 2-Methoxyphenyl C₁₇H₁₄N₂O₃ 294.10 956625-04-0
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Chlorophenyl C₁₆H₁₁ClN₂O₂ 298.73 372107-14-7
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Trifluoromethyl (Position 5) C₁₁H₇F₃N₂O₂ 256.18 98534-81-7
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 3,4-Dimethylphenyl C₁₈H₁₆N₂O₂ 292.33 N/A
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid 1,3-Dimethylpyrazole C₁₄H₁₃FN₄O₂ 296.28 1006336-91-9

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl analog (Cl substituent) exhibits higher molecular weight (298.73 Da) compared to the methoxy derivative (294.10 Da) due to chlorine's atomic mass .
  • Steric Effects : The 3,4-dimethylphenyl substituent increases steric bulk, which may influence solubility and binding interactions in biological systems .

Key Observations :

  • The 4-chlorophenyl analog is synthesized via acid-catalyzed hydrolysis of a carbonitrile precursor, achieving high yields (85%) .

Physicochemical Properties

Table 3: Spectral and Physical Properties
Compound IR Bands (cm⁻¹) Melting Point (°C) pKa (Predicted)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 3420 (O-H), 1684 (C=O) N/A N/A
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid N/A 113–115 N/A
This compound N/A N/A ~2.97*

Key Observations :

  • The IR spectrum of the 4-chlorophenyl derivative confirms carboxylic acid (C=O at 1684 cm⁻¹) and hydroxyl groups (O-H at 3420 cm⁻¹) .
  • The trifluoromethyl analog has a melting point range of 113–115°C, suggesting higher crystallinity compared to the methoxy variant .

Biological Activity

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 956625-04-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.31 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxyphenyl and a phenyl group, contributing to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound appears to inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. It has been particularly effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Synthesis and Evaluation

A study conducted by researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among these, this compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against specific cancer types .

Cell LineIC50 Value (µM)Reference
MDA-MB-23112.50
HepG242.30
A54926.00

Molecular Modeling Studies

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, such as Aurora-A kinase. This binding affinity correlates with the observed cytotoxicity in vitro .

Q & A

Q. What are the optimized synthetic routes for 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted phenylhydrazines, followed by hydrolysis. For example, a structurally similar pyrazole-4-carboxylic acid derivative was prepared by cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to yield an ester intermediate, which was hydrolyzed under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid . Key steps include temperature control (80–100°C for cyclocondensation) and purification via recrystallization. Reaction yields and purity should be validated using HPLC or NMR.

Q. How can structural characterization be performed for this compound?

A multi-technique approach is recommended:

  • X-ray crystallography resolves the 3D structure, including bond angles and dihedral angles (e.g., methoxyphenyl vs. pyrazole ring orientation) .
  • Spectroscopy :
  • FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy proton singlet at δ ~3.8 ppm) .
    • Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 307.1) .

Advanced Research Questions

Q. What strategies are used to analyze its potential biological activity (e.g., antimicrobial, antiviral)?

  • In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination). For antiviral activity, plaque reduction assays against RNA viruses (e.g., flavivirus) can be employed, as pyrazole derivatives have shown inhibitory effects .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position, phenyl groups) to assess impact on bioactivity. For example, 3-(4-methoxyphenyl) analogs exhibited enhanced antiviral potency compared to ortho-substituted derivatives .

Q. How can computational methods (e.g., DFT, molecular docking) guide research on this compound?

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gaps, dipole moments) and stability. For example, methoxy groups increase electron density on the pyrazole ring, influencing reactivity .
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., HIV protease, COX-2). Pyrazole-carboxylic acid moieties often bind via hydrogen bonds to catalytic residues .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Reproducibility checks : Verify synthesis/purification protocols (e.g., recrystallization solvent, heating rates). For example, melting points may vary due to polymorphic forms .
  • Advanced analytics : Use DSC (differential scanning calorimetry) to confirm thermal properties and HPLC-MS to rule out impurities. Discrepancies in solubility (e.g., DMSO vs. water) may arise from pH-dependent ionization of the carboxylic acid group .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
  • Storage : Store in a cool (<20°C), dry environment, away from oxidizers. Stability studies indicate no decomposition under inert atmospheres .
  • Waste disposal : Neutralize carboxylic acid with aqueous NaOH before disposal, as per GHS guidelines .

Methodological Tables

Parameter Typical Data Reference
Synthetic yield (ester intermediate)65–75%
Melting point (purified acid)212–216°C (lit. range: 210–218°C)
Calculated HOMO-LUMO gap4.2 eV (DFT/B3LYP)
Aqueous solubility (pH 7.4)<0.1 mg/mL

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